Diethyl telluride
Overview
Description
Diethyl telluride is an organotellurium compound with the chemical formula C₄H₁₀Te. It is a pale yellow liquid at room temperature and is known for its strong garlic-like odor. This compound is highly toxic and unstable in air, often igniting at room temperature. This compound is practically insoluble in water but soluble in ethanol .
Scientific Research Applications
Diethyl telluride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and in the study of tellurium chemistry.
Biology: Research into the biological effects of tellurium compounds often involves this compound due to its reactivity and toxicity.
Medicine: While not commonly used in medicine, this compound is studied for its potential therapeutic effects and toxicity.
Industry: It is used in the production of semiconductors and as a catalyst in various chemical reactions
Safety and Hazards
Diethyl telluride is extremely flammable and poses a risk of ignition . It is toxic by inhalation, in contact with skin, and if swallowed . It targets organs such as the kidneys and liver . In case of exposure, it is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While there is significant information available on diethyl telluride, there are still areas that require further investigation. For instance, the behavior of this compound under severe nuclear reactor accident conditions is an area of ongoing research . Additionally, the re-volatilization and mitigation of volatile tellurium species is another area that needs further exploration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl telluride can be synthesized through the reaction of diethyl zinc with tellurium tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound involves the use of tellurium dioxide and diethyl sulfate in the presence of a reducing agent such as sodium borohydride. The reaction is conducted under controlled conditions to ensure the purity and yield of the product .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form diethyl tellurium dioxide.
Reduction: It can be reduced to elemental tellurium using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the tellurium atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Diethyl tellurium dioxide.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds depending on the substituent introduced
Mechanism of Action
Diethyl telluride exerts its effects primarily through its interaction with biological molecules. It can form reactive oxygen species, leading to oxidative stress and cellular damage. The compound also interacts with thiol groups in proteins, disrupting their function and leading to toxicity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cysteine metabolism and induce oxidative stress .
Comparison with Similar Compounds
- Dimethyl telluride
- Diisopropyl telluride
- Diallyl telluride
- Methyl allyl telluride
Comparison: Diethyl telluride is unique among organotellurium compounds due to its specific reactivity and physical properties. Compared to dimethyl telluride, it has a higher molecular weight and different solubility characteristics. Diisopropyl telluride and diallyl telluride have bulkier substituents, which can affect their reactivity and applications. Methyl allyl telluride, with its mixed substituents, exhibits different chemical behavior in reactions .
Properties
IUPAC Name |
ethyltellanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWFJOFKUNZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Te]CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Te | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060843 | |
Record name | 1,1'-Tellurobisethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Matheson Tri-Gas MSDS] | |
Record name | Diethyltelluride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21871 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
627-54-3 | |
Record name | 1,1′-Tellurobis[ethane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyltelluride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1'-tellurobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Tellurobisethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-tellurobisethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYLTELLURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6VH2Q5Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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